molecular formula C20H23ClO4 B027829 Dihydro Fenofibrate CAS No. 61001-99-8

Dihydro Fenofibrate

Cat. No.: B027829
CAS No.: 61001-99-8
M. Wt: 362.8 g/mol
InChI Key: JUAWSFKKGMCGEL-UHFFFAOYSA-N
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Description

Dihydro Fenofibrate, also known as 2-[4-[(4-Chlorophenyl)hydroxymethyl]phenoxy]-2-methylpropanoic Acid 1-Methylethyl Ester, is a derivative of Fenofibrate. Fenofibrate is a third-generation fibric acid derivative used primarily to treat abnormal blood lipid levels. It is known for its ability to reduce elevated low-density lipoprotein cholesterol, total cholesterol, triglycerides, and apolipoprotein B, while increasing high-density lipoprotein cholesterol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dihydro Fenofibrate involves the esterification of 2-[4-[(4-Chlorophenyl)hydroxymethyl]phenoxy]-2-methylpropanoic acid with isopropanol. The reaction typically requires an acid catalyst and is conducted under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

Dihydro Fenofibrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dihydro Fenofibrate has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.

    Biology: Studied for its effects on lipid metabolism and potential therapeutic applications in metabolic disorders.

    Medicine: Investigated for its potential use in treating hyperlipidemia and related cardiovascular diseases.

    Industry: Used in the formulation of pharmaceutical products aimed at managing cholesterol levels.

Mechanism of Action

Dihydro Fenofibrate exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to increased lipolysis and the activation of lipoprotein lipase, which reduces apoprotein C-III levels. PPARα is a nuclear receptor that alters lipid, glucose, and amino acid homeostasis. Activation of PPARα also leads to the transcription of genes involved in lipid metabolism, thereby reducing triglyceride levels and increasing high-density lipoprotein cholesterol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dihydro Fenofibrate is unique due to its enhanced solubility and bioavailability compared to Fenofibrate. This makes it more effective in reducing lipid levels and improving patient outcomes in hyperlipidemia treatment .

Properties

IUPAC Name

propan-2-yl 2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClO4/c1-13(2)24-19(23)20(3,4)25-17-11-7-15(8-12-17)18(22)14-5-9-16(21)10-6-14/h5-13,18,22H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUAWSFKKGMCGEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20632968
Record name Propan-2-yl 2-{4-[(4-chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20632968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61001-99-8
Record name Propan-2-yl 2-{4-[(4-chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20632968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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